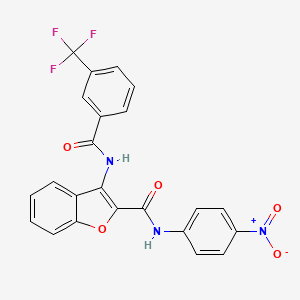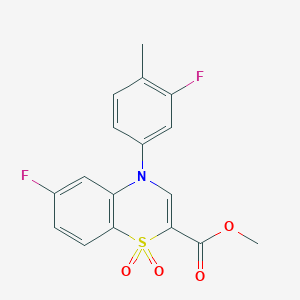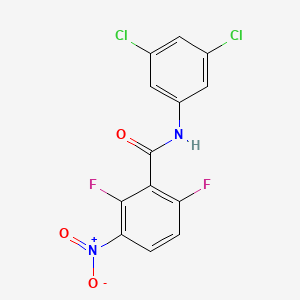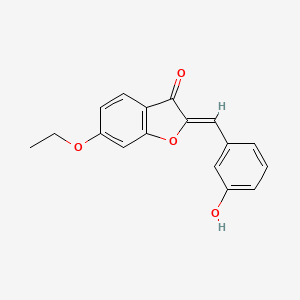
N-(4-nitrophenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nitrophenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H14F3N3O5 and its molecular weight is 469.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis
N-(4-nitrophenyl) derivatives have been synthesized and characterized, with studies revealing their crystal structures through single-crystal X-ray diffraction. These analyses provide insights into the molecular geometries and intermolecular interactions, which are crucial for understanding the material properties and potential applications in designing new compounds and materials (Saeed, Hussain, & Flörke, 2008).
Corrosion Inhibition
Research has shown that N-phenyl-benzamide derivatives, including those with nitro substituents, demonstrate significant inhibition efficiency against the acidic corrosion of mild steel. These findings highlight their potential application in corrosion protection technologies, which is essential for extending the lifespan of metal infrastructure (Mishra et al., 2018).
Chemosensors for Cyanide Detection
N-nitrophenyl benzamide derivatives have been developed as chemosensors for detecting cyanide ions in aqueous environments. Their high selectivity makes them practical for monitoring cyanide concentrations in water samples, which is critical for environmental monitoring and ensuring water safety (Sun, Wang, & Guo, 2009).
Polymer Synthesis and Applications
Studies have explored the synthesis of polymers and copolymers containing N-(4-nitrophenyl) benzamide units, demonstrating their potential in creating materials with unique properties such as low polydispersity and thermal stability. These materials could find applications in various fields, including the development of high-performance polymers and nanocomposites (Yokozawa et al., 2002).
Two-Photon Uncaging for Biological Studies
The design and synthesis of chromophores based on N-(4-nitrophenyl) units for two-photon (TP) uncaging using near-infrared light have been reported. These compounds offer promising applications in physiological studies, allowing for the precise control of biochemical reactions in living organisms with minimal damage and deep tissue penetration (Komori et al., 2016).
Fluorescent Properties and Antiproliferative Activities
Research into 4-nitrophenyl-functionalized benzofuran derivatives has evaluated their binding activities with telomeric DNA and antiproliferative activities against tumor cells. These studies suggest potential applications in cancer research and the development of therapeutic agents targeting DNA structures in cancer cells (Carella et al., 2019).
Propriétés
IUPAC Name |
N-(4-nitrophenyl)-3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3O5/c24-23(25,26)14-5-3-4-13(12-14)21(30)28-19-17-6-1-2-7-18(17)34-20(19)22(31)27-15-8-10-16(11-9-15)29(32)33/h1-12H,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRTUMJYZJNZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-mesityl-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2508791.png)
![4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508793.png)
![6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2508794.png)
![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methoxyphenyl)propanoate](/img/structure/B2508797.png)

![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2508799.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2508801.png)

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol](/img/structure/B2508803.png)
![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one](/img/structure/B2508806.png)
![2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile](/img/structure/B2508807.png)

